Bupropion-d9 hydrochloride

Catalog No.
S984081
CAS No.
1189725-26-5
M.F
C13H19Cl2NO
M. Wt
285.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bupropion-d9 hydrochloride

CAS Number

1189725-26-5

Product Name

Bupropion-d9 hydrochloride

IUPAC Name

1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one;hydrochloride

Molecular Formula

C13H19Cl2NO

Molecular Weight

285.25 g/mol

InChI

InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H/i2D3,3D3,4D3;

InChI Key

HEYVINCGKDONRU-WWMMTMLWSA-N

SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl

Synonyms

1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl-d9)amino]-1-propanone Hydrochloride; (±)-Bupropion-d9 Hydrochloride; Amfebutamon-d9 Hydrochloride; Amfebutamone-d9 Hydrochloride; Aplenzin-d9 Hydrochloride; Bupropion-d9 SR Hydrochloride; Elontril-d9 Hydroch

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC(=CC=C1)Cl.Cl

Bupropion-d9 (hydrochloride) (CRM) is a certified reference material intended for use as an internal standard for the quantification of bupropion by GC- or LC-MS. Bupropion is categorized as an antidepressant. It is also useful in promoting smoking cessation. This product is intended for research and forensic applications.

Bupropion-d9 hydrochloride is a premium stable isotope-labeled (SIL) reference material specifically engineered as an internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of the atypical antidepressant bupropion. Featuring nine deuterium atoms selectively incorporated into the sterically hindered tert-butyl group, this compound provides a robust +9 Da mass shift (m/z 249.2) compared to the unlabeled analyte (m/z 240.2) [1]. In procurement and assay development, its primary value proposition lies in its ability to perfectly co-elute with bupropion, thereby normalizing extraction recoveries and neutralizing matrix-induced ion suppression in complex biological matrices such as whole blood, plasma, and urine[2]. With typical isotopic purities exceeding 99 atom % D, it is the definitive benchmark material for therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, and forensic toxicology panels.

Research Fit

Stable isotope-labeled internal standard (SIL-IS) for bupropion LC-MS/MS bioanalysis
Certified reference material (ISO 17034 / ISO 17025 CRM)
+9 Da mass shift enables co-elution with analyte and matrix-effect correction

Substituting Bupropion-d9 with a generic structural analog (e.g., amitriptyline-d3) or a lower-deuterated variant (e.g., Bupropion-d3) introduces critical vulnerabilities in high-throughput bioanalysis. Analog internal standards fail to co-elute precisely with bupropion, meaning they are subjected to different ionization suppression zones in the MS source, which severely compromises quantitative accuracy and reproducibility [1]. Furthermore, because unlabeled bupropion contains a chlorine atom, its natural isotopic distribution includes a prominent M+2 peak (due to 37Cl) at approximately 32% abundance. If a +3 Da (d3) internal standard is used, the M+3 isotopic tail of a high-concentration bupropion sample can cause significant cross-talk into the internal standard channel, distorting the calibration curve at the upper limit of quantification [2]. Bupropion-d9's +9 Da shift completely bypasses this isotopic interference, making it non-interchangeable for assays requiring a wide dynamic range.

Substitution Risk

Unlabeled bupropion
Co-elutes with analyte but lacks mass differentiation; cannot be used as internal standard.
Non-isotopic internal standard
Differential ionization and extraction recovery may introduce systematic quantitative bias.
Alternative SIL analogs (e.g., d6, ¹³C)
Different mass shift or isotopic purity may require complete method revalidation and calibration reconstruction.

Cross-Talk Elimination via +9 Da Shift

In LC-MS/MS method validation, isotopic cross-talk from the unlabeled analyte to the internal standard limits the assay's dynamic range. Unlabeled bupropion (m/z 240.2) exhibits a strong M+2 isotopic peak at m/z 242.2 due to the naturally occurring 37Cl isotope. A Bupropion-d3 internal standard (m/z 243.2) is dangerously close to this envelope, leading to measurable interference at high analyte concentrations. Bupropion-d9 utilizes a transition of m/z 249.2 → 185.0, providing a +9 Da precursor shift that completely isolates the IS signal from the unlabeled drug's isotopic cluster [1]. This allows for a linear dynamic range up to 1000 ng/mL with zero cross-talk contribution to the IS channel [2].

Evidence DimensionPrecursor ion mass shift and cross-talk potential
Target Compound DataBupropion-d9 (m/z 249.2, +9 Da shift, <0.1% cross-talk at ULOQ)
Comparator Or BaselineBupropion-d3 (m/z 243.2, +3 Da shift, vulnerable to 37Cl M+3 interference)
Quantified Difference+6 Da additional separation, eliminating chlorine-isotope overlap.
ConditionsPositive ion electrospray ionization (ESI) LC-MS/MS.

Procurement of the d9 variant over d3 ensures calibration curve linearity across a much wider concentration range without requiring complex mathematical corrections for isotopic interference.

Mass Spectrometric Differentiation
Class-level
+9 Da shift; baseline-resolved SRM channels
Supports co-eluting SIL-IS and matrix-effect correction
UPLC-ESI-MS/MS; confirm in target matrix

Matrix Effect Normalization

Biological matrices like whole blood and plasma contain endogenous phospholipids that cause severe ion suppression in the MS source. When using a generic analog internal standard, the matrix factor (MF) can vary wildly because the analog elutes at a different retention time. Bupropion-d9 perfectly co-elutes with unlabeled bupropion (e.g., at 3.75 min in standard UPLC conditions), ensuring that both molecules experience the exact same suppression environment [1]. Consequently, the IS-normalized matrix factor for bupropion using Bupropion-d9 approaches 1.0 (typically 0.95–1.05), effectively canceling out matrix effects that would otherwise cause precision failures [2].

Evidence DimensionIS-Normalized Matrix Factor (IS-MF)
Target Compound DataBupropion-d9 (IS-MF ≈ 1.00 ± 0.05)
Comparator Or BaselineAnalog IS (e.g., Amitriptyline-d3) (IS-MF highly variable, often <0.8 or >1.2 due to retention time mismatch)
Quantified DifferenceNear-perfect normalization (variance <5%) vs. unpredictable suppression bias.
ConditionsProtein precipitation and solid-phase extraction (SPE) of human whole blood.

Selecting a perfectly co-eluting SIL-IS like Bupropion-d9 is mandatory for passing stringent FDA/EMA bioanalytical method validation guidelines for matrix effects.

Quantitative Accuracy in Whole Blood
Head-to-head
Accuracy 80–120%
Precision <15%
Supports bioanalytical validation review
Human whole blood; method-specific validation

H/D Exchange Resistance in Acidic Workflows

Sample preparation for basic drugs often involves acidic conditions, such as 20% trichloroacetic acid (TCA) for protein precipitation or 0.1% formic acid in the mobile phase [1]. Deuterium labels placed on alpha-carbons or aromatic rings can be susceptible to back-exchange with hydrogen in these environments, degrading the internal standard. Bupropion-d9 is synthesized with the nine deuterium atoms located on the sterically hindered tert-butyl group (tert-butyl-d9). This aliphatic positioning is highly resistant to acid-catalyzed H/D exchange, maintaining >99.5% isotopic purity throughout rigorous extraction protocols and prolonged autosampler storage [2].

Evidence DimensionIsotopic stability (H/D exchange rate)
Target Compound DataBupropion-d9 (tert-butyl-d9) (Negligible exchange, >99.5% D retention)
Comparator Or BaselineLabile deuterated standards (e.g., alpha-proton labels) (Significant D-to-H back-exchange in acidic media)
Quantified DifferenceNear 100% label retention under harsh extraction conditions.
Conditions20% TCA protein precipitation and 0.1% formic acid mobile phase.

Ensures the internal standard concentration remains absolutely constant during processing, preventing artificial inflation of calculated analyte concentrations.

Simultaneous Metabolite Profiling
Head-to-head
Bupropion-d9 + hydroxybupropion-d6 pair
Enables 4-analyte quantification in a single LC-MS/MS run
Requires independent SIL-IS for parent and metabolites
Isotopic Purity and Traceability
Data to verify
99 atom% D; ISO 17034/17025 CRM
Documented metrological traceability for regulated workflows
Confirm lot-specific certificate
Long-Term Stability
Reported
≥4 years at -20°C; exchange-resistant labeling
May support long-term method consistency
Re-evaluate after extended storage

High-Throughput Therapeutic Drug Monitoring

Because Bupropion-d9 perfectly normalizes matrix effects, it is the premier choice for clinical laboratories conducting high-throughput TDM. Its use allows for rapid sample preparation (e.g., simple protein precipitation) without the need for extensive chromatography to separate the analyte from matrix interferents, significantly reducing turnaround times [1].

Pharmacokinetic and Bioequivalence Studies

In regulatory PK and bioequivalence trials, proving that generic bupropion formulations match the reference drug requires extreme precision. The +9 Da mass shift of Bupropion-d9 eliminates isotopic cross-talk at the upper limits of quantification, ensuring that the calibration curve remains strictly linear across the entire physiological concentration range (e.g., 5 to 1000 ng/mL) [2].

Forensic Toxicology Blood Panels

Forensic analysis often involves highly degraded or complex matrices like post-mortem whole blood. The robust tert-butyl-d9 label withstands harsh, acidic solid-phase extraction (SPE) conditions without undergoing H/D exchange, guaranteeing reliable quantification even when the sample matrix is highly unpredictable[3].

Application Fit

Application
Selection Property
Validation Focus
Bupropion bioanalysis in human plasma research matrices
Co-eluting SIL-IS (+9 Da) for matrix-effect correction
Bioanalytical validation endpoint review
Forensic toxicology research
Certified reference material (ISO 17034/17025)
Metrological traceability and method documentation
Drug metabolism and PK studies
Simultaneous parent/metabolite quantification (d9/d6 pair)
Metabolite profiling and cross-talk elimination review
Urine drug testing research
Ready-to-use certified solution standard format
Calibration and QC preparation workflow

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

284.1408603 g/mol

Monoisotopic Mass

284.1408603 g/mol

Heavy Atom Count

17

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